molecular formula C15H15N3O4S B568836 Desdifluoromethoxy-Hydroxy-Pantoprazol CAS No. 1261238-06-5

Desdifluoromethoxy-Hydroxy-Pantoprazol

Katalognummer: B568836
CAS-Nummer: 1261238-06-5
Molekulargewicht: 333.362
InChI-Schlüssel: JDTUAEPGGXGQMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Desdifluoromethoxy Hydroxy Pantoprazole, a derivative of Pantoprazole, primarily targets the hydrogen-potassium ATPase pump (also known as the proton pump) located on the luminal surface of the gastric parietal cell . This pump is responsible for the final step in the production of gastric acid .

Mode of Action

Desdifluoromethoxy Hydroxy Pantoprazole exerts its effects by irreversibly binding to the sulfhydryl groups of cysteines found on the proton pump . This binding prevents the final step in gastric acid production, leading to the inhibition of both basal and stimulated gastric acid secretion . The inhibition is irrespective of the stimulus, meaning it occurs under all conditions that would normally trigger acid secretion .

Biochemical Pathways

The primary biochemical pathway affected by Desdifluoromethoxy Hydroxy Pantoprazole is the gastric acid secretion pathway . By inhibiting the proton pump, the drug disrupts the process of hydrogen ion (proton) exchange with potassium ions at the secretory surface of the gastric parietal cells . This disruption leads to a decrease in gastric acidity and an increase in gastric pH .

Pharmacokinetics

The drug’s half-life is longer than 24 hours due to the irreversible binding to the proton pump . New enzyme needs to be expressed in order to resume acid secretion .

Result of Action

The primary result of Desdifluoromethoxy Hydroxy Pantoprazole’s action is a significant reduction in gastric acid secretion . This leads to an increase in gastric pH, which can promote the healing of gastric and duodenal ulcers, manage gastroesophageal reflux disease (GERD), and treat other conditions associated with hypersecretion of gastric acid .

Action Environment

The action of Desdifluoromethoxy Hydroxy Pantoprazole is influenced by the acidic environment within the gastric parietal cells . The drug is converted into its active form in this environment, where it can bind to the proton pump . The efficacy of the drug may also be influenced by genetic factors, such as the presence of certain cytochrome P450 (CYP) isoenzymes .

Vorbereitungsmethoden

The preparation of Desdifluoromethoxy Hydroxy Pantoprazole involves several synthetic routes. One common method includes the use of wet granulation techniques to prepare delayed-release tablets containing pantoprazole sesquihydrate . The process involves the following steps:

    Granulation: Pantoprazole sesquihydrate is mixed with excipients such as crospovidone, sodium carbonate, mannitol, povidone, and calcium stearate.

    Compression: The granulated mixture is compressed into tablets.

    Coating: The tablets are seal-coated and then delayed-release coated using specific film coating systems.

Analyse Chemischer Reaktionen

Desdifluoromethoxy Hydroxy Pantoprazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are sulfoxides, sulfones, and substituted benzimidazole derivatives .

Vergleich Mit ähnlichen Verbindungen

Desdifluoromethoxy Hydroxy Pantoprazole is similar to other proton pump inhibitors such as omeprazole, esomeprazole, lansoprazole, and rabeprazole . it is unique in its specific structure and the presence of the desdifluoromethoxy and hydroxy groups, which differentiate it from other compounds. These structural differences can influence its pharmacokinetic and pharmacodynamic properties.

Similar Compounds

Desdifluoromethoxy Hydroxy Pantoprazole stands out due to its specific impurity profile and its role in the synthesis and analysis of pantoprazole .

Biologische Aktivität

Desdifluoromethoxy Hydroxy Pantoprazole is a derivative of Pantoprazole, a well-known proton pump inhibitor (PPI) utilized primarily for the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. This article explores the biological activity, mechanisms of action, pharmacokinetics, and relevant research findings associated with this compound.

Desdifluoromethoxy Hydroxy Pantoprazole functions similarly to Pantoprazole by irreversibly inhibiting the H+/K+-ATPase enzyme located in the gastric parietal cells. This enzyme is crucial for the final step in gastric acid production. The mechanism involves:

  • Prodrug Activation : The compound is a weakly basic prodrug that accumulates in the acidic environment of the canaliculi of parietal cells, converting into its active sulfenamide form.
  • Covalent Binding : The active form binds covalently to cysteine residues on the H+/K+-ATPase, leading to prolonged inhibition of gastric acid secretion .

This irreversible binding results in a duration of action that extends beyond 24 hours, making it effective for once-daily dosing .

Pharmacokinetics

The pharmacokinetic profile of Desdifluoromethoxy Hydroxy Pantoprazole can be summarized as follows:

ParameterValue
Bioavailability 77%
Maximum Plasma Concentration (Cmax) ~2.5 μg/mL after 40 mg dose
Time to Maximum Concentration (tmax) 2-3 hours
Volume of Distribution 11.0-23.6 L
Protein Binding ~98%
Metabolism Hepatic via CYP2C19 and CYP3A4
Half-Life Approximately 1.1 hours

The absorption of Desdifluoromethoxy Hydroxy Pantoprazole is not significantly affected by food, allowing for flexible dosing schedules .

Biological Activity

Research has demonstrated that Desdifluoromethoxy Hydroxy Pantoprazole exhibits significant biological activity, particularly in reducing gastric acid secretion and promoting healing in acid-related conditions. Key findings include:

  • Efficacy in GERD Treatment : Clinical trials have shown that patients treated with Desdifluoromethoxy Hydroxy Pantoprazole experienced significant improvements in symptom severity scores related to heartburn and regurgitation compared to baseline measurements .
  • Quality of Life Improvement : Patients reported enhanced quality of life scores throughout treatment, indicating a positive impact on daily functioning and well-being .

Case Studies

  • Case Study on GERD Symptom Relief :
    • Objective : Assess the efficacy of Desdifluoromethoxy Hydroxy Pantoprazole in GERD patients.
    • Methods : A cohort of 252 patients received 40 mg daily for eight weeks.
    • Results : Significant reductions in total symptom severity scores were observed (from 8 ± 4.14 to 1 ± 1.8, p < 0.0001) over the treatment period.
  • Long-Term Efficacy Study :
    • Objective : Evaluate sustained symptom relief post-treatment.
    • Methods : Patients achieving remission after four weeks were followed for an additional four weeks.
    • Results : Sustained improvement was noted in symptom severity scores upon follow-up, confirming the long-term effectiveness of treatment .

Safety and Adverse Effects

Desdifluoromethoxy Hydroxy Pantoprazole is generally well-tolerated with a favorable safety profile. Common adverse effects may include:

  • Headaches
  • Gastrointestinal disturbances
  • Rare instances of severe allergic reactions

Long-term use has been associated with potential risks such as vitamin B12 deficiency and increased susceptibility to gastrointestinal infections due to altered gastric pH levels .

Eigenschaften

IUPAC Name

2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-21-13-5-6-16-12(14(13)22-2)8-23(20)15-17-10-4-3-9(19)7-11(10)18-15/h3-7,19H,8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTUAEPGGXGQMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.